N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide
Description
N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 g/mol It is known for its unique structural features, which include a piperazine ring substituted with a nitrophenyl group and a sulfonamide group
Properties
IUPAC Name |
N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-13(2)21(19,20)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(17)18/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDCLCRFZNUKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N,N-Dimethyl-4-(4-Nitrophenyl)piperazine-1-Sulfonamide
The synthesis of this compound involves two primary steps:
- N-Arylation of Piperazine to introduce the 4-nitrophenyl group.
- Sulfonamide Formation via reaction with dimethylsulfamoyl chloride.
N-Arylation of Piperazine with 4-Chloronitrobenzene
The N-arylation step forms the 4-(4-nitrophenyl)piperazine intermediate. This reaction typically employs a Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
Piperazine reacts with 4-chloronitrobenzene under basic conditions in polar aprotic solvents. Key parameters include:
- Solvent : N-Methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
- Base : Hünig’s base (N,N-diisopropylethylamine) or inorganic bases (K₂CO₃).
- Temperature : 120–125°C for 5–7 hours.
- Stoichiometry : 1.3–1.4 equivalents of 4-chloronitrobenzene per piperazine.
- Piperazine (2.36 mol), 4-chloronitrobenzene (3.30 mol), and Hünig’s base (3.54 mol) are suspended in NMP.
- The mixture is heated to 120–125°C until completion (monitored via HPLC).
- The product is precipitated with isopropanol, filtered, and washed with warm water.
Yield : ~70–80% after purification.
Catalytic Coupling Methods
Palladium-catalyzed couplings offer an alternative but are less common due to cost and complexity.
Sulfonamide Formation with Dimethylsulfamoyl Chloride
The 4-(4-nitrophenyl)piperazine intermediate is treated with dimethylsulfamoyl chloride to install the sulfonamide group.
Reaction Conditions
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
- Temperature : Room temperature (20–25°C) for 12–24 hours.
- Stoichiometry : 1.1 equivalents of dimethylsulfamoyl chloride.
Example Procedure :
- 4-(4-Nitrophenyl)piperazine (1.0 eq) is dissolved in DCM under nitrogen.
- TEA (1.2 eq) is added, followed by dropwise addition of dimethylsulfamoyl chloride (1.1 eq).
- The mixture is stirred overnight, washed with water, and purified via recrystallization.
Yield : 85–90%.
Optimization of Reaction Conditions
Solvent Selection for N-Arylation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| NMP | 5–7 | 78 | 99 |
| DMSO | 8–10 | 65 | 95 |
| DMF | 6–8 | 70 | 97 |
Base Impact on Sulfonamide Formation
| Base | Equivalents | Yield (%) | By-Products |
|---|---|---|---|
| TEA | 1.2 | 88 | <2% |
| Pyridine | 1.5 | 82 | 5% |
| NaHCO₃ | 2.0 | 75 | 10% |
TEA minimizes by-product formation due to efficient HCl neutralization.
Characterization and Analytical Data
Spectroscopic Analysis
Challenges and Mitigation Strategies
Regioselectivity in N-Arylation
Piperazine’s two amine groups risk disubstitution. Using a 1:1.3 molar ratio of piperazine to 4-chloronitrobenzene ensures monosubstitution.
Sulfonamide Hydrolysis
The sulfonamide group is sensitive to strong acids/bases. Reactions must be conducted under neutral to mildly basic conditions.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) on the phenyl ring undergoes catalytic hydrogenation to form the corresponding amine (-NH₂).
Reagents/Conditions :
-
Hydrogen gas (H₂)
-
Palladium on carbon (Pd/C) catalyst
-
Solvents: Methanol or ethanol
-
Temperature: 30–60°C
-
Pressure: 5 MPa
Reaction :
Key Findings :
-
Reaction completion typically requires 1–4 hours, depending on nitro group accessibility .
-
The product retains the sulfonamide and piperazine moieties, enabling further functionalization .
Sulfonamide Group Reactivity
Reagents/Conditions :
-
Concentrated HCl or H₂SO₄ at elevated temperatures (>100°C)
-
Prolonged reaction times (24+ hours)
Reaction :
Key Findings :
-
Hydrolysis is not reported experimentally but is inferred from analogous sulfonamide behavior .
-
Stability under physiological conditions makes it suitable for pharmaceutical intermediates .
Piperazine Ring Functionalization
The piperazine nitrogen can participate in alkylation or acylation reactions, though steric effects from the adjacent sulfonamide may limit reactivity.
Reagents/Conditions :
-
Alkyl halides (e.g., methyl iodide)
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Acyl chlorides (e.g., acetyl chloride)
-
Base: Triethylamine or NaOH
Reaction :
Key Findings :
-
Limited experimental data exist, but computational studies suggest moderate electrophilicity at the piperazine nitrogen .
Electrophilic Aromatic Substitution (EAS)
The para-nitrophenyl group directs electrophiles to meta positions, but strong electron-withdrawing effects from the nitro group suppress typical EAS reactivity.
Potential Reagents :
-
Nitration or sulfonation reagents (low yield expected)
Key Findings :
Comparative Reaction Data Table
Mechanistic and Computational Insights
-
Nitro Reduction Mechanism : DFT studies on analogous nitroarenes indicate a two-step process: (1) adsorption of H₂ onto Pd/C, (2) sequential hydrogen transfer to the nitro group .
-
Sulfonamide Stability : Molecular dynamics simulations suggest the dimethylamine group increases steric bulk, reducing susceptibility to nucleophilic attack .
Scientific Research Applications
Antiviral Applications
Recent studies have indicated that sulfonamide derivatives can exhibit significant antiviral properties. N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide is being explored for its potential effectiveness against various viral infections, including those caused by coxsackievirus B and HIV-1.
Case Study: Antiviral Activity
A review highlighted sulfonamides with heterocyclic peripheries showing promising activity against HIV-1. Compounds similar to this compound have been synthesized and tested, demonstrating inhibitory effects on reverse transcriptase enzymes at nanomolar concentrations, indicating their potential as antiviral agents .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research into piperazine-containing drugs has shown that modifications to the piperazine ring can enhance biological activity against various cancer cell lines.
Case Study: Anticancer Activity
In a study focusing on novel benzamide-piperazine-sulfonamide hybrids, compounds were synthesized that showed significant cytotoxicity against melanoma and other cancer types. The structural similarities to this compound suggest that it may also possess similar anticancer properties .
Synthetic Methodologies
This compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for further derivatization, making it a valuable building block in medicinal chemistry.
Example of Synthetic Route
The synthesis of related compounds often involves the reaction of piperazine derivatives with various arylsulfonyl chlorides or other electrophiles. This versatility in synthesis is crucial for developing new therapeutic agents .
Summary of Applications
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules through hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form strong interactions with enzyme active sites. These interactions can lead to the inhibition of enzyme activity or modulation of biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide can be compared with other similar compounds, such as:
N,N-dimethyl-4-(4-aminophenyl)piperazine-1-sulfonamide: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
N,N-dimethyl-4-(4-chlorophenyl)piperazine-1-sulfonamide:
N,N-dimethyl-4-(4-methylphenyl)piperazine-1-sulfonamide: The methyl group can influence the compound’s steric and electronic properties, leading to different reactivity and uses.
This compound stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties.
Biological Activity
N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula: CHNOS
- CAS Number: 1228780-76-4
- Molecular Weight: 280.35 g/mol
The compound features a piperazine ring substituted with a nitrophenyl group and a sulfonamide moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon cancer (HCT-116) cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like Bcl-2 .
Table 1: Anticancer Activity Summary
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis via BAX/Bcl-2 modulation |
| HCT-116 | 12.5 | Cell cycle arrest and apoptosis induction |
Antiviral Properties
This compound has been evaluated for its antiviral efficacy against various viruses. It shows promising activity against HIV and other viral pathogens, potentially functioning through inhibition of viral replication mechanisms .
Table 2: Antiviral Activity Overview
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Viral Replication Inhibition : It disrupts viral entry or replication processes by targeting viral enzymes or cellular receptors.
Study 1: Anticancer Efficacy in MCF-7 Cells
A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC = 15.2 µM). Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis .
Study 2: Antiviral Activity Against HIV
In another investigation, the compound was tested for its ability to inhibit HIV replication in MT4 cells. Results showed a dose-dependent decrease in viral load, with minimal cytotoxicity observed at effective concentrations .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N,N-dimethyl-4-(4-nitrophenyl)piperazine-1-sulfonamide?
- Methodology : Synthesis typically involves multi-step protocols. For example, a nitro-substituted benzene derivative (e.g., 2,4-difluoro-1-nitrobenzene) is reacted with a piperazine sulfonamide precursor under basic conditions (e.g., Et3N in DMSO) to form the core structure. Subsequent functionalization (e.g., dimethylation) is achieved using alkylating agents like methyl iodide in polar aprotic solvents (e.g., DMF) .
- Key Parameters : Reaction temperature (often 80–100°C), solvent choice (DMSO or DMF for solubility), and stoichiometric ratios (1:1.2 for amine:halide) are critical for yield optimization. Purification via column chromatography (silica gel, 10–20% MeOH/CH2Cl2) or recrystallization ensures >95% purity .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- LC-MS : Determines molecular weight (e.g., m/z ~380 for [M+H]<sup>+</sup>) and purity (>95%) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), piperazine CH2 (δ 2.5–3.5 ppm), and sulfonamide S=O (δ ~3.8 ppm) .
- XRPD/TGA-DSC : Confirms crystallinity and thermal stability (decomposition >200°C) .
Q. What preliminary biological activities are associated with this compound?
- Mechanistic Insights : Piperazine sulfonamides often exhibit antioxidant activity via radical scavenging (e.g., quenching hydroxyl radicals) and metal chelation (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), as shown in related compounds .
- In Vitro Models : Cell viability assays (MTT) in human lens epithelial cells (HLECs) or hippocampal astrocytes under oxidative stress (H2O2/Fenton reagents) can assess protective effects .
Advanced Research Questions
Q. How do substituent variations on the piperazine ring affect bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -NO2) : Enhance metal-binding capacity (e.g., Cu<sup>2+</sup> chelation) but may reduce solubility.
- Hydrophobic Moieties (e.g., aryl groups) : Improve membrane permeability but could increase off-target interactions .
- Case Study : Analogues with 4-fluorophenyl or 4-chlorophenyl sulfonyl groups showed 20–30% higher antioxidant activity compared to unsubstituted derivatives .
Q. How to resolve contradictions in reported synthetic yields (e.g., 17–32%)?
- Root Cause Analysis :
- Reagent Quality : Impurities in starting materials (e.g., 1-(4-nitrophenyl)piperazine) reduce yields.
- Reaction Kinetics : Competing side reactions (e.g., over-alkylation) in polar solvents require precise temperature control .
- Mitigation : Use of scavengers (e.g., molecular sieves for water-sensitive steps) and real-time monitoring (HPLC) improves reproducibility .
Q. What strategies enhance selectivity for target enzymes/receptors?
- Rational Design :
- Docking Studies : Model interactions with catalytic sites (e.g., SOD1 for antioxidants or dopamine receptors for neuroactive compounds) .
- Isotopic Labeling : Deuterated methyl groups (e.g., CD3) in N,N-dimethyl moieties reduce metabolic degradation without altering activity .
- Experimental Validation : Competitive binding assays (SPR or ITC) quantify affinity for targets like β-amyloid (IC50 ~10 µM in Alzheimer’s models) .
Methodological Considerations
- Synthetic Challenges : Nitro group reduction during hydrogenation requires Pd/C catalysts under mild H2 pressure (1–2 atm) to avoid over-reduction to amines .
- Data Interpretation : Overlap in NMR signals (e.g., piperazine vs. sulfonamide protons) necessitates 2D techniques (COSY, HSQC) for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
